![molecular formula C12H10N2OS B3012584 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200853-58-1](/img/structure/B3012584.png)
2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives with various substituents has been a subject of interest in several studies. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Another study reported the synthesis of a pyridine derivative by condensation of an equimolar mixture of a thiophene-containing compound, malononitrile, and sodium hydroxide . Similarly, a three-component reaction at room temperature was used to synthesize a novel pyridine derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine . These studies demonstrate the versatility of synthetic methods in creating pyridine derivatives with different substituents and functional groups.
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of synthesized pyridine derivatives. The crystal structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed two independent molecules in the asymmetric unit with almost identical geometric parameters . Another study confirmed the molecular structure of a pyridine derivative with a thiophene ring, a methoxyphenyl ring, a carbonitrile group, and a methoxy group, crystallizing in the orthorhombic space group . The molecular structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was also determined using single-crystal X-ray diffraction . These analyses provide detailed insights into the geometric parameters and spatial arrangements of atoms within the molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been explored in various chemical reactions. For example, the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives involved intramolecular Thorpe-Ziegler cyclization to yield thieno[2,3-b]pyridines . Another study described the interaction of a thieno[2,3-b]pyridine derivative with Raney nickel, leading to different products depending on the reaction conditions . These studies highlight the potential of pyridine derivatives to undergo chemical transformations, leading to a variety of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized using various spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were employed to study the structural features of these compounds [1, 2, 8]. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, revealing the effects of substituents and solvents on the emission spectra [1, 8]. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, were also analyzed to understand the stability and supramolecular assembly of the crystals [2, 6, 9].
Scientific Research Applications
Synthesis and Antibacterial Activity
- Antibacterial Activity: Pyridine derivatives, including those structurally related to 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile, have demonstrated significant antimicrobial activity. For instance, 4-pyrrolidin-3-cyanopyridine derivatives showed notable effectiveness against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Crystal Structure and Synthesis
- Crystal Structure Determination: Compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized and structurally analyzed using X-ray data, offering insights into the molecular configuration and bonding of similar pyridine derivatives (Moustafa & Girgis, 2007).
Spectroscopic Analysis
- Spectroscopic Properties: Pyridine derivatives including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have been examined for their structural features through spectroscopic methods such as FT-IR, FT-R, and NMR, contributing to a better understanding of the spectral properties of related compounds (Tranfić et al., 2011).
Interaction Studies
- Molecular Interactions: Studies on compounds like 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methyl-thieno[2,3-b]pyridine highlight the potential for complex interactions and transformations when exposed to agents like Raney nickel, demonstrating the reactive nature of similar pyridine derivatives (Kostenko et al., 2008).
Applications in Drug Discovery
- Drug Discovery Potential: Pyridine derivatives, including those related to this compound, have been explored as potential inhibitors of SARS CoV-2 RdRp, suggesting their significance in antiviral research and drug development (Venkateshan et al., 2020).
Future Directions
Thiophene and pyrrolidine derivatives have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways, including anti-inflammatory pathways .
Result of Action
Thiophene derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-9-4-6-16-11(9)8-15-12-10(7-13)3-2-5-14-12/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUNFWIOBVXKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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